DL-Fmoc-Dap(Boc)-OH

Descripción general

Descripción

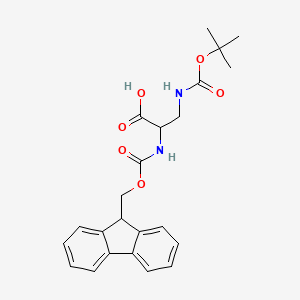

DL-Fmoc-Dap(Boc)-OH is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) attached. These protective groups are used to prevent unwanted reactions during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-Fmoc-Dap(Boc)-OH typically involves the following steps:

Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using Fmoc and Boc groups. This is usually done by reacting diaminopropionic acid with Fmoc-Cl and Boc2O in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers and large-scale purification methods like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

DL-Fmoc-Dap(Boc)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Fmoc group can be removed using piperidine in DMF (dimethylformamide), while the Boc group can be removed using TFA (trifluoroacetic acid).

Coupling: Common reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).

Major Products Formed

Deprotected Amino Acid: Removal of protective groups yields diaminopropionic acid.

Peptides: Coupling reactions yield peptides with this compound as a building block.

Aplicaciones Científicas De Investigación

DL-Fmoc-Dap(Boc)-OH is used in various scientific research applications, including:

Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

Drug Development: In the design and synthesis of peptide-based drugs.

Bioconjugation: In the development of bioconjugates for targeted drug delivery.

Mecanismo De Acción

The mechanism of action of DL-Fmoc-Dap(Boc)-OH is primarily related to its role in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide product.

Comparación Con Compuestos Similares

Similar Compounds

DL-Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of diaminopropionic acid.

DL-Fmoc-Orn(Boc)-OH: Similar structure but with ornithine instead of diaminopropionic acid.

Uniqueness

DL-Fmoc-Dap(Boc)-OH is unique due to the presence of diaminopropionic acid, which provides additional functional groups for further modification or conjugation in peptide synthesis.

Actividad Biológica

Introduction

DL-Fmoc-Dap(Boc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid, is a synthetic amino acid derivative widely utilized in peptide synthesis. Its unique structure, featuring both Fmoc and Boc protecting groups, allows for versatile applications in the development of biologically active peptides. This article explores the biological activity of this compound, focusing on its synthesis, functional properties, and relevant case studies that highlight its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves several key steps that utilize orthogonal protection strategies to facilitate selective deprotection during peptide assembly.

- Starting Materials : The synthesis begins with commercially available Fmoc-O-tert-butyl-d-serine as a precursor.

- Protection Strategy : The amino functions are protected using Fmoc and Boc groups, allowing for selective reactions at different stages of synthesis.

- Final Product : The final product is characterized using NMR spectroscopy to confirm the successful incorporation of protective groups and the desired structure .

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, research on peptide analogs containing Dap has demonstrated their effectiveness against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis.

- Case Study : In vitro testing revealed that peptides synthesized with this compound showed enhanced antibacterial properties compared to their unmodified counterparts. The disk-diffusion method indicated a notable zone of inhibition against Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Selectivity

The cytotoxic effects of peptides incorporating this compound have also been evaluated in cancer cell lines.

- Findings : A study assessed the antiproliferative effects on MCF-7 breast cancer cells, revealing that certain analogs exhibited selective cytotoxicity while maintaining lower toxicity levels in normal cells . This selectivity is crucial for therapeutic applications where minimizing harm to healthy tissues is essential.

Modulation of Peptide Functionality

The presence of ionizable side chains in Dap derivatives allows for modulation of peptide functionality based on pH conditions.

- Research Implications : By manipulating Coulombic interactions between ionizable side chains, researchers can design peptides with tailored pH responses, enhancing their efficacy in nucleic acid transfer and potentially reducing cytotoxicity during therapeutic applications .

Data Table: Biological Activity Overview

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Selective against MCF-7 cancer cells |

| pH Responsiveness | Tunable via Coulombic interactions |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUMAVONPSDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.